molecular formula C7H8FO3P B3057415 3-Fluorobenzylphosphonic acid CAS No. 80395-16-0

3-Fluorobenzylphosphonic acid

Cat. No.: B3057415
CAS No.: 80395-16-0
M. Wt: 190.11 g/mol
InChI Key: FEASAQQGBIZVJR-UHFFFAOYSA-N
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Description

3-Fluorobenzylphosphonic acid is an organophosphorus compound with the molecular formula C7H8FO3P It is characterized by the presence of a fluorine atom attached to the benzyl group and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobenzylphosphonic acid typically involves the reaction of 3-fluorobenzyl chloride with triethyl phosphite, followed by hydrolysis. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like sodium iodide to facilitate the reaction. The hydrolysis step is usually carried out under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted benzylphosphonic acids .

Scientific Research Applications

3-Fluorobenzylphosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluorobenzylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong bonds with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various biochemical and industrial processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzylphosphonic acid
  • 4-Aminobenzylphosphonic acid
  • 4-Fluorobenzylphosphonic acid

Uniqueness

3-Fluorobenzylphosphonic acid is unique due to the presence of a single fluorine atom, which imparts specific chemical properties, such as increased reactivity and stability. This makes it distinct from other fluorinated phosphonic acids, which may have multiple fluorine atoms or different functional groups .

Properties

IUPAC Name

(3-fluorophenyl)methylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FO3P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEASAQQGBIZVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565539
Record name [(3-Fluorophenyl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80395-16-0
Record name [(3-Fluorophenyl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80395-16-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorobenzylphosphonic acid
Reactant of Route 2
3-Fluorobenzylphosphonic acid
Reactant of Route 3
3-Fluorobenzylphosphonic acid
Reactant of Route 4
3-Fluorobenzylphosphonic acid
Reactant of Route 5
3-Fluorobenzylphosphonic acid
Reactant of Route 6
3-Fluorobenzylphosphonic acid

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